

Anhydrosafflor Yellow B: A Comparative Analysis of its Bioactivity and Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anhydrosafflor yellow B*

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This guide provides a detailed comparison of **Anhydrosafflor yellow B** (ASYB), a major bioactive quinochalcone C-glycoside from safflower (*Carthamus tinctorius* L.), with its structural analog, Hydroxysafflor yellow A (HSYA). It also explores the interactions of ASYB with other compounds found in safflower, supported by experimental data. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of safflower-derived compounds.

Comparative Efficacy of Anhydrosafflor Yellow B and Hydroxysafflor Yellow A

ASYB and HSYA are the two most abundant and pharmacologically significant components of safflower yellow pigments.^{[1][2][3]} They share a similar chemical backbone but differ by a hydroxyl group, leading to distinct yet often comparable biological activities. This section compares their efficacy in two key therapeutic areas: neuroprotection against cerebral ischemia/reperfusion injury and regulation of hemostasis.

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

Both ASYB and HSYA have demonstrated significant neuroprotective effects in preclinical models of stroke.^[4] A key study compared their efficacy in both in vitro (oxygen-glucose

deprivation/reperfusion, OGD/R) and in vivo (middle cerebral artery occlusion/reperfusion, MCAO/R) models.[5]

Table 1: Comparison of the Neuroprotective Effects of ASYB and HSYA

Parameter	Model	Treatment Group	Result	Efficacy Comparison
Cell Viability (%)	OGD/R in primary hippocampal neurons	Control	100.0 ± 5.6	-
OGD/R	52.3 ± 4.8	-		
OGD/R + ASYB (80 µM)	85.2 ± 6.1	Similar to HSYA		
OGD/R + HSYA (80 µM)	88.7 ± 5.9	Similar to ASYB		
LDH Release (%)	OGD/R in primary hippocampal neurons	Control	100.0 ± 7.2	-
OGD/R	215.4 ± 15.3	-		
OGD/R + ASYB (80 µM)	130.8 ± 10.5	Similar to HSYA		
OGD/R + HSYA (80 µM)	125.6 ± 9.8	Similar to ASYB		
Neurological Deficit Score	MCAO/R in rats	Sham	0	-
MCAO/R	3.8 ± 0.5	-		
MCAO/R + ASYB (10 mg/kg)	1.5 ± 0.4	Similar to HSYA		
MCAO/R + HSYA (10 mg/kg)	1.3 ± 0.3	Similar to ASYB		
Infarct Volume (%)	MCAO/R in rats	MCAO/R	45.3 ± 5.1	-

MCAO/R + ASYB (10 mg/kg)	20.7 ± 4.2	Similar to HSYA
MCAO/R + HSYA (10 mg/kg)	18.9 ± 3.9	Similar to ASYB

Data are presented as mean ± SD. Data synthesized from a study by Fang et al. (2021).[5]

The data indicate that both ASYB and HSYA exhibit comparable, dose-dependent neuroprotective effects by increasing cell viability, reducing cell damage, improving neurological function, and decreasing infarct volume.[5]

Anticoagulant and Antiplatelet Effects

ASYB and HSYA play crucial roles in the traditional use of safflower for promoting blood circulation and removing blood stasis.[2] Their effects on coagulation and platelet aggregation have been investigated, particularly through a "selective knock-out" approach where one compound is removed from a safflower-containing herbal formula to assess its contribution.

Table 2: Contribution of ASYB and HSYA to Antiplatelet and Anticoagulant Activities

Assay	Inducer	Herbal Pair	Inhibition/Prolongation before Knock-out (%)	Inhibition/Prolongation after ASYB Knock-out (%)	Inhibition/Prolongation after HSYA Knock-out (%)
Platelet Aggregation	PAF	CF	45.2 ± 3.1	28.7 ± 2.5	15.6 ± 1.9
AA	CF-SL	60.1 ± 4.5	35.8 ± 3.8	50.2 ± 4.1	
Coagulation Time	APTT	CF-SM	35.4 ± 2.9 s	29.1 ± 2.2 s	20.5 ± 1.8 s
PT	CF-AS	18.2 ± 1.5 s	15.9 ± 1.3 s	16.5 ± 1.4 s	

Data are presented as mean \pm SD. CF: Carthami Flos (Safflower); CF-SL: Safflower-Sappan Lignum; CF-SM: Safflower-Salvia Miltiorrhiza; CF-AS: Safflower-Angelicae Sinensis Radix. Data synthesized from a study by Wang et al. (2016).[2]

These results suggest that both ASYB and HSYA contribute significantly to the antiplatelet and anticoagulant activities of safflower, with their relative importance varying depending on the specific herbal combination and the physiological endpoint.[2]

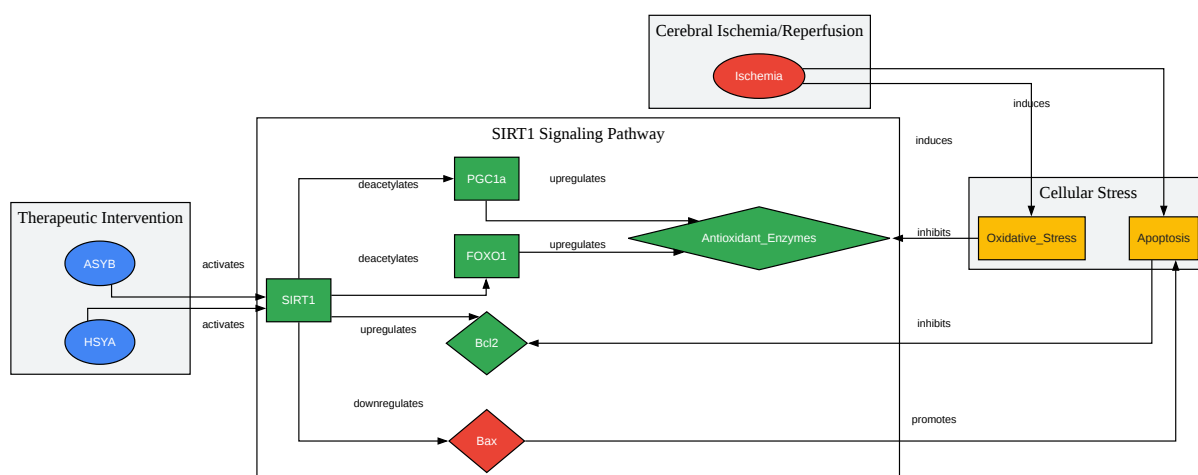
Interaction with Other Safflower Compounds

Safflower contains a complex mixture of bioactive compounds, including other flavonoids like quercetin and kaempferol, as well as their glycosides.[6] While direct synergistic or antagonistic interactions between ASYB and these specific compounds are not extensively documented, studies on whole safflower extracts versus isolated components provide indirect evidence of interactions.

The overall bioactivity of safflower extracts is often greater than the sum of its individual components, suggesting synergistic or additive effects.[2] For instance, the anticoagulant effect of a whole safflower extract can be more potent than that of isolated ASYB or HSYA, indicating that other compounds within the extract contribute to the overall activity.[2] The presence of compounds like quercetin and kaempferol, which also possess anticoagulant and anti-inflammatory properties, likely contributes to the overall therapeutic effect of safflower.[6]

Signaling Pathway Analysis

The neuroprotective effects of both ASYB and HSYA are mediated, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4] SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance, and its activation can lead to the deacetylation and subsequent activation of downstream targets like Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[7][8] This cascade ultimately leads to a reduction in oxidative stress and apoptosis.



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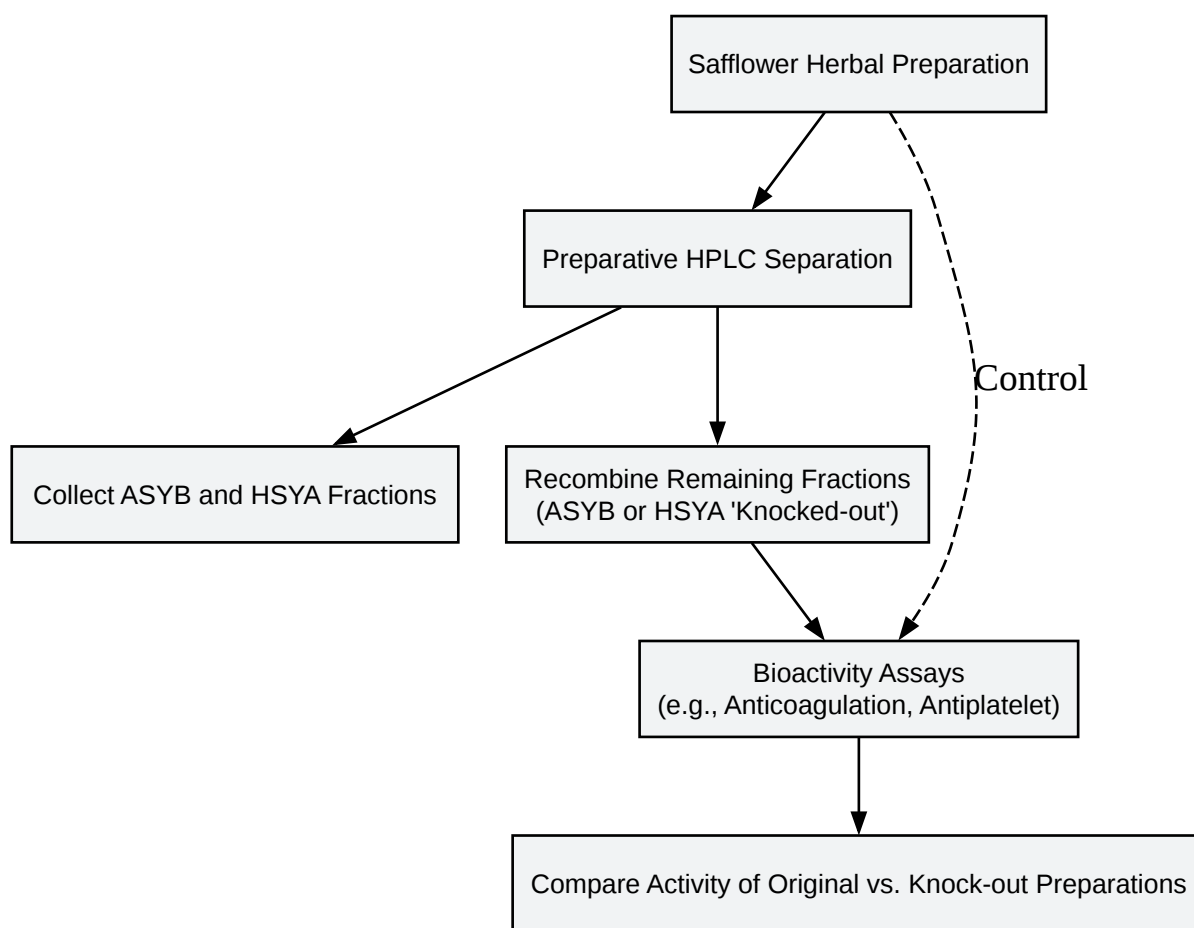
SIRT1 signaling pathway in neuroprotection.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to generate the comparative data presented in this guide.

Selective Knock-Out of ASYB and HSYA using Preparative HPLC

This method is employed to evaluate the specific contribution of ASYB and HSYA to the overall bioactivity of safflower-containing herbal preparations.[2]



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Workflow for selective knock-out of safflower components.

Protocol:

- Sample Preparation: A crude extract of the safflower-containing herbal formula is prepared.
- Preparative HPLC: The extract is subjected to preparative high-performance liquid chromatography (prep-HPLC) to separate its chemical constituents.
- Fraction Collection: Fractions corresponding to the elution times of ASYB and HSYA are collected.
- 'Knock-Out' Sample Preparation: The remaining fractions are recombined to create a "knock-out" sample that is deficient in either ASYB or HSYA.

- **Bioactivity Testing:** The original extract and the "knock-out" samples are then subjected to various bioactivity assays.
- **Data Analysis:** The results from the original and "knock-out" samples are compared to determine the contribution of the removed component to the overall activity.

In Vitro Model of Cerebral Ischemia/Reperfusion (OGD/R)

This cell-based model simulates the conditions of stroke to evaluate the neuroprotective effects of compounds.[\[5\]](#)

Protocol:

- **Cell Culture:** Primary hippocampal neurons are cultured under standard conditions.
- **OGD Insult:** The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2 hours).
- **Reperfusion:** The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a further incubation period (e.g., 24 hours).
- **Treatment:** ASYB or HSYA is added to the culture medium during the reperfusion phase.
- **Assessment of Neuroprotection:** Cell viability (e.g., using CCK-8 assay) and lactate dehydrogenase (LDH) release are measured to quantify cell death and damage.

In Vivo Model of Cerebral Ischemia/Reperfusion (MCAO/R)

This animal model is a widely used preclinical model of focal cerebral ischemia.[\[5\]](#)

Protocol:

- **Animal Model:** An adult male Sprague-Dawley rat is anesthetized.
- **Middle Cerebral Artery Occlusion:** A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing ischemia.

- **Reperfusion:** After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
- **Treatment:** ASYB or HSYA is administered to the animal (e.g., via intravenous injection) at the onset of reperfusion.
- **Neurological Assessment:** Neurological deficit scores are evaluated at a specific time point post-reperfusion (e.g., 24 hours).
- **Infarct Volume Measurement:** The brain is sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.

Anticoagulation Assays (APTT and PT)

These assays are used to assess the effects of compounds on the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.[\[2\]](#)[\[9\]](#)

Protocol for Activated Partial Thromboplastin Time (APTT):

- **Plasma Preparation:** Platelet-poor plasma (PPP) is prepared from citrated whole blood.
- **Incubation:** A mixture of PPP and the test compound (ASYB, HSYA, or extract) is incubated with an APTT reagent (containing a contact activator and phospholipids).
- **Initiation of Coagulation:** Calcium chloride is added to the mixture to initiate the coagulation cascade.
- **Clotting Time Measurement:** The time taken for a fibrin clot to form is measured using a coagulometer.

Protocol for Prothrombin Time (PT):

- **Plasma Preparation:** Platelet-poor plasma (PPP) is prepared.
- **Incubation:** PPP is incubated with the test compound.
- **Initiation of Coagulation:** A PT reagent (containing tissue factor and calcium) is added to the plasma.

- Clotting Time Measurement: The time to clot formation is recorded.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.^{[10][11]}

Protocol:

- Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging citrated whole blood at a low speed.
- Incubation: PRP is incubated with the test compound or a vehicle control.
- Induction of Aggregation: A platelet agonist, such as arachidonic acid (AA) or platelet-activating factor (PAF), is added to the PRP.
- Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. Increased light transmission indicates platelet aggregation.
- Inhibition Calculation: The percentage inhibition of platelet aggregation by the test compound is calculated relative to the control.

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- To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Comparative Analysis of its Bioactivity and Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144304#anhydrosafflor-yellow-b-interaction-with-other-safflower-compounds]

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